molecular formula C5H8O4 B174623 Propanoic acid, 2-(acetyloxy)-, (2R)- CAS No. 18668-00-3

Propanoic acid, 2-(acetyloxy)-, (2R)-

Cat. No.: B174623
CAS No.: 18668-00-3
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-GSVOUGTGSA-N
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Description

Propanoic acid, 2-(acetyloxy)-, (2R)- is a chiral ester derivative of propanoic acid. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C5H8O4 and a molecular weight of 132.11 g/mol .

Scientific Research Applications

Propanoic acid, 2-(acetyloxy)-, (2R)- has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

Propanoic acid, 2-(acetyloxy)-, (2R)- should be handled with care due to its potential health hazards. It can cause skin and eye irritation upon contact, and its inhalation can lead to respiratory discomfort .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(acetyloxy)-, (2R)- typically involves the esterification of ®-2-hydroxypropanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(acetyloxy)-, (2R)- undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-hydroxypropanoic acid and acetic acid.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.

Major Products

    Hydrolysis: ®-2-hydroxypropanoic acid and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simple carboxylic acid with similar chemical properties but lacks the ester functionality.

    Acetic acid: Another carboxylic acid with a simpler structure and different reactivity.

    Lactic acid: A hydroxy acid that shares structural similarities but differs in its functional groups.

Uniqueness

Propanoic acid, 2-(acetyloxy)-, (2R)- is unique due to its chiral ester structure, which imparts specific reactivity and selectivity in chemical and biological processes. Its ability to undergo hydrolysis and participate in various reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(2R)-2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-00-3
Record name (R)-(+)-2-Acetoxypropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reflux a mixture of 2-hydroxy-propionic acid (480 ml, 85% in water) and sulfuric acid (2 mL) in acetic acid (2500 mL) and toluene (300 mL) for overnight. After removal of solvent under vacuum, purify the residue by distillation to give 2-acetoxy-propionic acid (550 g, 92%) as colorless oil. 1H NMR (CDCl3, 400 MHz): δ 9.27 (brs, 1H), 5.10 (m, 1H), 2.13 (s, 3H), 1.53 (d, J=7.2, 3H).
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

α-Acetoxypropionaldehyde and β-acetoxypropionic acid were identified by elemental analysis, molecular weight, and nuclear magnetic resonance studies. An authentic sample of α-acetoxypropionic acid was prepared by the addition of acetic anhydride to lactic acid [A. Golomb and P. D. Ritchie, J CHEM SOC, 838 (1962)]. The corresponding aldehyde could not be prepared by an independent method.
Quantity
0 (± 1) mol
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[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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